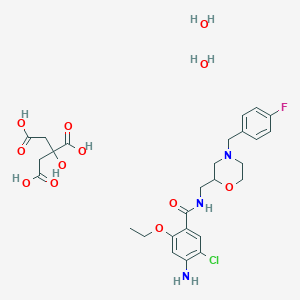
枸橼酸莫沙必利二水合物
描述
Mosapride citrate is a gastroprokinetic agent that acts as a selective 5-HT4 receptor agonist, facilitating acetylcholine release from enteric cholinergic neurons and enhancing gastrointestinal motility. Unlike other prokinetic agents such as cisapride, mosapride does not block K+ channels or D2 dopaminergic receptors, which may contribute to its favorable safety profile . It is used clinically to treat symptoms of chronic gastritis and to prepare patients for barium enema X-ray examinations . Mosapride has also been shown to improve insulin sensitivity in patients with type 2 diabetes, potentially through its effects on incretin secretion .
Synthesis Analysis
The synthesis of mosapride citrate is not detailed in the provided papers. However, the papers do discuss the pharmacological synthesis of its effects in vivo, such as the selective stimulation of upper gastrointestinal motility, which is mediated through the 5-HT4 receptors .
Molecular Structure Analysis
The molecular structure of mosapride citrate and its metabolites plays a crucial role in its pharmacological activity. Mosapride is a racemate and is metabolized to its des-4-fluorobenzyl structure (M-1). The enantiomeric separation and determination of mosapride and its metabolite M-1 can be achieved using an alpha 1-acid glycoprotein HPLC column, which is essential for pharmacokinetic studies .
Chemical Reactions Analysis
Mosapride citrate's chemical behavior has been studied using electrochemical methods such as cyclic voltammetry (CV) and square wave voltammetry (SWV). The oxidation process of mosapride citrate is irreversible and diffusion-controlled across a pH range of 2–12. The presence of the surface-active agent citrimide enhances the oxidation current signal, which is a function of the amount of mosapride citrate .
Physical and Chemical Properties Analysis
The physical and chemical properties of mosapride citrate, including its stability and degradation under various conditions, have been thoroughly investigated. Stability-indicating methods have been developed for the determination of mosapride citrate in the presence of its degradation products, adhering to ICH guidelines. The drug has been subjected to stress stability studies, including acid, alkali, oxidative, photolytic, and thermal stress degradation. Various spectrophotometric and spectrofluorimetric methods have been validated for the determination of mosapride in bulk and dosage forms . Additionally, an isocratic reversed-phase high-performance liquid chromatographic (RP-HPLC) method has been developed for the determination and evaluation of the purity of mosapride citrate in bulk drugs and pharmaceuticals .
Case Studies and Clinical Relevance
Several studies have demonstrated the clinical relevance of mosapride citrate. For instance, mosapride has been shown to ameliorate constipation in parkinsonian patients by augmenting lower gastrointestinal tract motility, as evidenced by shortened colonic transit time and improved videomanometry parameters . In healthy adult volunteers, mosapride increased gastric motility and emptying without significantly influencing autonomic nervous activity, heart rate, or blood pressure, suggesting its utility in patients with autonomic imbalance . Moreover, mosapride has been found to accelerate transit through increased contraction in the proximal colon more than the distal colon, which may be beneficial for constipation . Lastly, mosapride's ability to inhibit gastric distension-induced visceromotor response in rats indicates its potential in alleviating gastrointestinal symptoms associated with functional dyspepsia .
科学研究应用
Treatment of Postoperative Ileus
- Application Summary : Mosapride citrate is used in the treatment of postoperative ileus, a condition that slows down the bowel movements after surgery . It is a part of the Enhanced Recovery After Surgery (ERAS) protocol .
- Methods of Application : In a double-blind randomized trial, patients undergoing laparoscopic or robotic gastrectomy for gastric cancer were given Mosapride citrate postoperatively for 5 days . The effectiveness of the drug was evaluated based on bowel transit time, first-flatus time, and amount of food intake .
- Results : The study found no significant difference in bowel recovery factors between the control group and the group treated with Mosapride citrate . Therefore, the routine postoperative use of Mosapride citrate is not recommended in such patients .
Treatment of Gastrointestinal Disorders
- Application Summary : Mosapride citrate is used in the treatment of various gastrointestinal disorders, including chronic gastritis, functional dyspepsia, and gastro-oesophageal reflux disease .
- Methods of Application : Mosapride citrate is a prokinetic medication that stimulates 5-hydroxytryptamine 4 (5-HT4) receptors located on neurons of the gastrointestinal tract, promoting bowel motility . It is recommended to be taken on an empty stomach .
- Results : Mosapride citrate accelerates gastric emptying throughout the whole of the gastrointestinal tract in humans . It also exerts anti-inflammatory effects on the gastrointestinal tract, which may contribute to some of its therapeutic effects .
Treatment of Constipation
- Application Summary : Mosapride citrate has been investigated for the treatment of constipation .
- Methods of Application : As a prokinetic 5-HT4 receptor agonist, Mosapride citrate stimulates gastric motility, which can help alleviate constipation .
- Results : The specific results of these investigations are not detailed in the sources, but the use of Mosapride citrate for constipation is being explored .
Treatment of Type 2 Diabetes
- Application Summary : Mosapride citrate has been investigated for the treatment of Type 2 Diabetes .
- Methods of Application : The exact methods of application are not detailed in the sources, but it is likely related to the drug’s effects on gastric motility .
- Results : The specific results of these investigations are not detailed in the sources, but the use of Mosapride citrate for Type 2 Diabetes is being explored .
Treatment of Functional Dyspepsia
- Application Summary : Mosapride citrate has been investigated for the treatment of functional dyspepsia .
- Methods of Application : The exact methods of application are not detailed in the sources, but it is likely related to the drug’s effects on gastric motility .
- Results : The specific results of these investigations are not detailed in the sources, but the use of Mosapride citrate for functional dyspepsia is being explored .
Treatment of Epigastric Pain Syndrome
- Application Summary : Mosapride citrate has been investigated for the treatment of epigastric pain syndrome .
- Methods of Application : The exact methods of application are not detailed in the sources, but it is likely related to the drug’s effects on gastric motility .
- Results : The specific results of these investigations are not detailed in the sources, but the use of Mosapride citrate for epigastric pain syndrome is being explored .
安全和危害
Mosapride citrate dihydrate can cause serious eye damage. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep the container tightly closed in a dry and well-ventilated place .
未来方向
属性
IUPAC Name |
4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide;2-hydroxypropane-1,2,3-tricarboxylic acid;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClFN3O3.C6H8O7.2H2O/c1-2-28-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(7-8-29-16)12-14-3-5-15(23)6-4-14;7-3(8)1-6(13,5(11)12)2-4(9)10;;/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKIQHMTGSGTFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37ClFN3O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10979874 | |
| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--4-amino-5-chloro-2-ethoxy-N-({4-[(4-fluorophenyl)methyl]morpholin-2-yl}methyl)benzene-1-carboximidic acid--water (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10979874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
650.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mosapride citrate dihydrate | |
CAS RN |
636582-62-2, 156925-25-6 | |
| Record name | Mosapride citrate dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0636582622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--4-amino-5-chloro-2-ethoxy-N-({4-[(4-fluorophenyl)methyl]morpholin-2-yl}methyl)benzene-1-carboximidic acid--water (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10979874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mosapride citrate dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide citrate dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOSAPRIDE CITRATE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73033I28Y6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



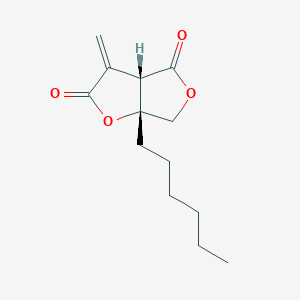
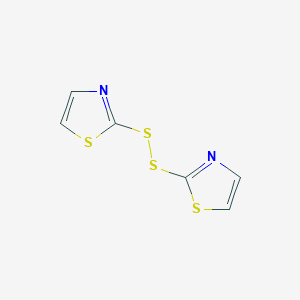
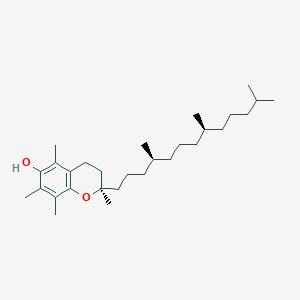
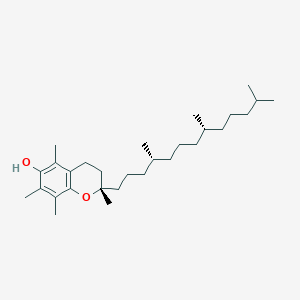
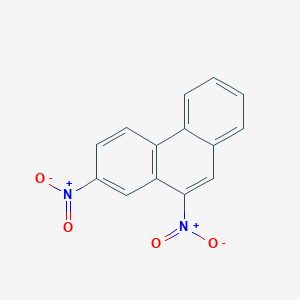
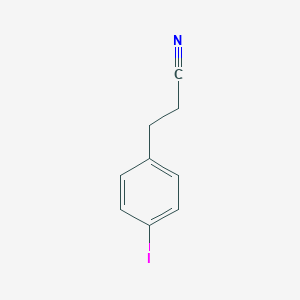
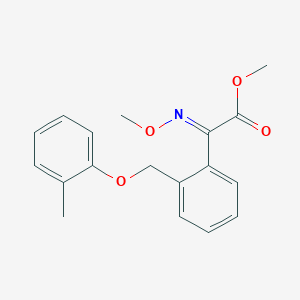
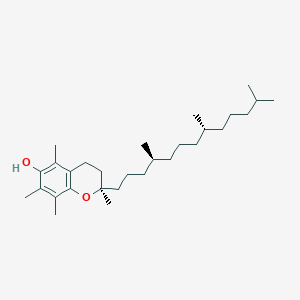
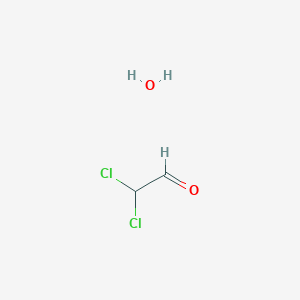
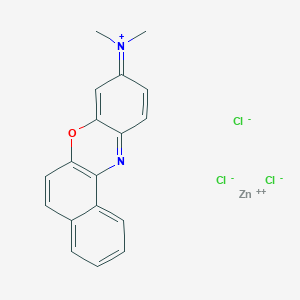
![((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol](/img/structure/B120593.png)
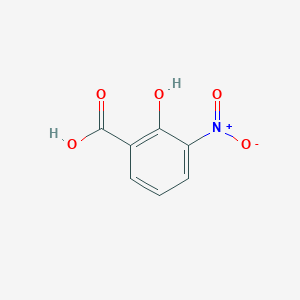
![1H-Pyrrolo[2,3-b]pyridine-5-methanol, 4-(4-fluorophenyl)-6-(1-methylethyl)-](/img/structure/B120605.png)
